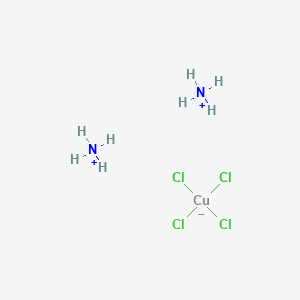
セバコイルクロリド
概要
説明
Sebacoyl chloride, also known as decanedioic acid chloride, is an organic compound widely used in scientific research and laboratory experiments. It is a white crystalline solid with a pungent odor and is soluble in organic solvents. Sebacoyl chloride is an important intermediate in the synthesis of various polymers and other materials. In addition, sebacoyl chloride has been extensively studied for its biochemical and physiological effects and its applications in scientific research.
科学的研究の応用
ポリアミドマイクロカプセルの形成
セバコイルクロリドは、ポリアミドマイクロカプセルの合成における親油性モノマーとして機能します。これらのマイクロカプセルは、界面重縮合反応によって形成されます。 研究者は、それらを制御された薬物送達、有効成分の封入、および標的化放出システムに使用しています .
修飾キトサンナノ粒子ハイドロゲルの金属イオン除去
最近の研究では、セバコイルクロリドが、修飾キトサンナノ粒子ハイドロゲルの調製に使用されてきました。これらのハイドロゲルは、高い吸収容量と膨潤率を示します。それらは、水溶液から金属イオン(重金属など)を効果的に除去します。 修飾キトサン-セバコイルクロリドシステムは、環境修復と水浄化に有望です .
バイオベースの非イソシアネートポリウレタン(NIPU)の合成
セバコイルクロリドは、セバシン酸ビスシクロカーボネートの調製において重要な役割を果たします。この中間体は、バイオベースの非イソシアネートポリウレタン(NIPU)の合成に使用されます。NIPUは、従来のポリウレタンの環境に優しい代替品です。 研究者は、コーティング、接着剤、および柔軟性のある材料におけるそれらの用途を探求しています .
ナイロン-6,10ポリマーの合成
セバコイルクロリドとヘキサメチレンジアミンを反応させることで、科学者はナイロン-6,10ポリマーを合成します。ナイロン-6,10は、高い引張強度、耐薬品性、および熱安定性などの独自の特性を示します。 繊維、エンジニアリングプラスチック、医療機器に用途があります .
デカン二酸ビス-(3-ジメチルアミノプロピル)エステルの合成
セバコイルクロリドは、デカン二酸ビス-(3-ジメチルアミノプロピル)エステルの調製における重要な試薬です。 この化合物は、特に機能性材料と医薬品中間体の開発における有機合成に使用されます .
作用機序
Target of Action
Sebacoyl chloride, also known as decanedioyl dichloride, primarily targets the formation of polyamide microcapsules . It acts as a lipophilic monomer in this process .
Mode of Action
Sebacoyl chloride interacts with its targets through an interfacial polycondensation reaction . This reaction involves the condensation of two molecules to form a larger molecule, usually with the elimination of a small molecule such as water. In the case of sebacoyl chloride, it reacts with compounds like hexamethylenediamine to form polyamides .
Biochemical Pathways
The primary biochemical pathway affected by sebacoyl chloride is the polymerization process to form polyamides . The resulting polyamides can be used in various applications, including the creation of nylon-6,10 .
Pharmacokinetics
It’s important to note that sebacoyl chloride is a corrosive substance that can cause harm if it comes into contact with skin or if it’s ingested or inhaled .
Result of Action
The primary result of sebacoyl chloride’s action is the formation of polyamide microcapsules . These microcapsules have various applications, including the creation of nylon and other polymers . Additionally, sebacoyl chloride can be utilized in the synthesis of modified chitosan nanoparticle hydrogels with high absorption capacity and high swelling ratio for the removal of metal ions from an aqueous solution .
Action Environment
The action of sebacoyl chloride is influenced by environmental factors such as temperature and the presence of other reactants . For instance, it is known to be air sensitive and can react with water to produce hydrogen chloride . Therefore, it should be stored in a well-ventilated place and kept away from moisture .
Safety and Hazards
Sebacoyl chloride is considered hazardous. It is corrosive to metals, harmful if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Sebacoyl chloride .
将来の方向性
Sebacoyl chloride can be used as a lipophilic monomer for the formation of polyamide microcapsules by an interfacial polycondensation reaction . It can also be utilized in the synthesis of modified chitosan nanoparticle hydrogels with high absorption capacity and high swelling ratio for the removal of metal ions from an aqueous solution . Furthermore, it can be used in the preparation of sebacic biscyclocarbonate, which can be used in the synthesis of biobased nonisocyanate polyurethanes .
生化学分析
Biochemical Properties
Sebacoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of polyamides. It interacts with hexamethylenediamine to form nylon-6,10 through an interfacial polycondensation reaction . This reaction involves the formation of amide bonds between the amine groups of hexamethylenediamine and the acyl chloride groups of sebacoyl chloride. The interaction is highly specific and results in the formation of long polymer chains.
Cellular Effects
Sebacoyl chloride can have various effects on different types of cells and cellular processes. It is known to be corrosive and can cause severe damage to cellular membranes upon contact . This compound can disrupt cell signaling pathways and gene expression by inducing oxidative stress and inflammation. The hydrolysis of sebacoyl chloride releases hydrogen chloride, which can further exacerbate cellular damage and affect cellular metabolism.
Molecular Mechanism
At the molecular level, sebacoyl chloride exerts its effects through the formation of covalent bonds with biomolecules. It can react with nucleophilic groups in proteins, enzymes, and other biomolecules, leading to their inactivation or modification . This compound can inhibit enzyme activity by forming stable acyl-enzyme intermediates, which prevent the normal catalytic function of the enzyme. Additionally, sebacoyl chloride can induce changes in gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sebacoyl chloride can change over time due to its stability and degradation. Sebacoyl chloride is relatively stable under standard conditions but can hydrolyze in the presence of water, releasing hydrogen chloride . This hydrolysis can lead to a decrease in the concentration of active sebacoyl chloride over time. Long-term exposure to sebacoyl chloride in in vitro or in vivo studies has shown that it can cause persistent cellular damage and affect cellular function.
Dosage Effects in Animal Models
The effects of sebacoyl chloride vary with different dosages in animal models. At low doses, sebacoyl chloride can cause mild irritation and inflammation, while higher doses can lead to severe toxicity and tissue damage . Threshold effects have been observed, where a certain concentration of sebacoyl chloride is required to elicit a significant biological response. Toxic effects at high doses include necrosis, organ damage, and systemic toxicity.
Metabolic Pathways
Sebacoyl chloride is involved in metabolic pathways related to the synthesis and degradation of polyamides. It interacts with enzymes such as hexamethylenediamine and other cofactors involved in polycondensation reactions . The metabolic flux of sebacoyl chloride can affect the levels of metabolites involved in these pathways, influencing the overall metabolic balance.
Transport and Distribution
Within cells and tissues, sebacoyl chloride is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in lipid-rich regions due to its lipophilic nature. The distribution of sebacoyl chloride can affect its localization and concentration within different cellular compartments, influencing its biological activity.
Subcellular Localization
Sebacoyl chloride can localize to various subcellular compartments, including the cytoplasm, membranes, and organelles . Its activity and function can be influenced by its subcellular localization, as it can interact with specific biomolecules in different compartments. Targeting signals and post-translational modifications can direct sebacoyl chloride to specific organelles, affecting its overall cellular effects.
特性
IUPAC Name |
decanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPOZLHMGVKUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)Cl)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059397 | |
| Record name | Decanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an irritating odor; [Alfa Aesar MSDS] | |
| Record name | Sebacoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17220 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
111-19-3 | |
| Record name | Sebacoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sebacoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sebacoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanedioyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sebacoyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sebacoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JT2RJH7AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sebacoyl chloride?
A1: Sebacoyl chloride has the molecular formula C10H16Cl2O2 and a molecular weight of 239.14 g/mol.
Q2: What spectroscopic data is available for characterizing sebacoyl chloride?
A2: Researchers often employ infrared (IR) spectroscopy to characterize sebacoyl chloride. Characteristic peaks include those associated with the carbonyl group (C=O) and the carbon-chlorine bond (C-Cl). [, , , , , , , , ]
Q3: How does the chain length of the diacid chloride influence the properties of the resulting polyesters?
A3: Studies have shown that increasing the methylene chain length in diacid chlorides, such as going from adipoyl chloride to sebacoyl chloride, generally leads to a decrease in the reduced viscosity of the resulting polyesters. This suggests a decrease in the molecular weight of the polymer. [, ]
Q4: How does the choice of solvent affect the polycondensation reaction of sebacoyl chloride with diamines or diols?
A4: The choice of solvent significantly influences the outcome of polycondensation reactions involving sebacoyl chloride. For instance, polycondensation with 4,4′-biphenyldithiol was found to proceed most effectively in chloroform, yielding high molecular weight polythioesters. In contrast, other solvents resulted in lower molecular weights. []
Q5: Does sebacoyl chloride possess inherent catalytic activity?
A5: Sebacoyl chloride itself does not typically exhibit catalytic properties. It primarily serves as a monomer in polymerization reactions.
Q6: Are there any reported computational studies on sebacoyl chloride and its derivatives?
A6: While computational studies specifically focusing on sebacoyl chloride are limited in the provided research, some studies utilize computational methods like molecular modeling to investigate the properties of its polymeric derivatives. [, ]
Q7: How do structural modifications of the diacid chloride affect the liquid crystalline properties of the resulting polyesters?
A7: Research indicates that incorporating unsaturated diacid chlorides, such as fumaroyl chloride, instead of saturated ones like sebacoyl chloride, can lead to the formation of non-mesomorphic homopolyesters. This highlights the significant role of structural features in dictating the liquid crystalline behavior of polymers. []
Q8: What strategies can improve the stability of sebacoyl chloride?
A8: Sebacoyl chloride is sensitive to moisture and readily hydrolyzes. Storage under anhydrous conditions, typically under an inert atmosphere, is crucial for maintaining its stability.
Q9: What safety precautions should be taken when handling sebacoyl chloride?
A9: Sebacoyl chloride is corrosive and should be handled with care. Appropriate personal protective equipment, such as gloves and eye protection, should be worn. It's essential to work in a well-ventilated area to avoid inhalation.
Q10: What is known about the biodegradability of polymers synthesized from sebacoyl chloride?
A10: Research has explored the synthesis of biodegradable polymers using sebacoyl chloride as a monomer. For example, networks derived from ring-expansion polymerization of lactones and subsequent polycondensation with sebacoyl chloride exhibited biodegradability. [, ]
Q11: How does the incorporation of azide groups affect the biodegradability of polyurethane elastomers derived from sebacoyl chloride?
A11: Studies suggest that the presence of azide groups can negatively impact the biodegradability of polyurethane elastomers, even those synthesized from biodegradable precursors like sebacoyl chloride. This highlights the importance of considering the impact of functional groups on the overall biodegradability of the polymer. []
Q12: Are there alternative monomers to sebacoyl chloride for synthesizing polyesters or polyamides?
A12: Yes, several alternative diacid chlorides can be employed, such as adipoyl chloride, terephthaloyl chloride, and isophthaloyl chloride. The choice depends on the desired properties of the final polymer. [, , , , ]
Q13: What methods are available for the disposal of sebacoyl chloride and its byproducts?
A13: Sebacoyl chloride and its waste should be disposed of according to local regulations and guidelines. Hydrolysis under controlled conditions can convert it into less hazardous substances.
Q14: What analytical techniques are commonly employed to characterize polymers synthesized from sebacoyl chloride?
A14: Researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize polymers derived from sebacoyl chloride. [, , , , , , ]
Q15: What are some emerging areas of research involving sebacoyl chloride and its derivatives?
A15: Current research focuses on utilizing sebacoyl chloride in synthesizing polymers with tailored properties for applications in drug delivery, tissue engineering, and other biomedical fields. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





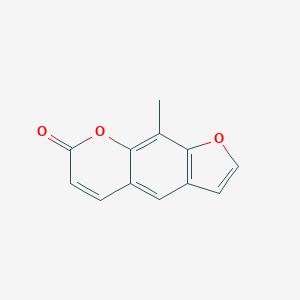

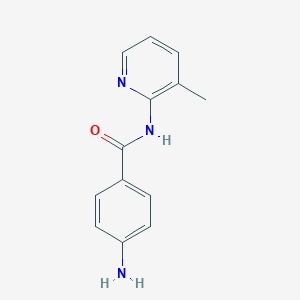
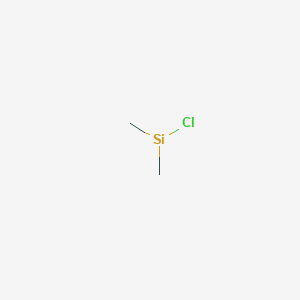
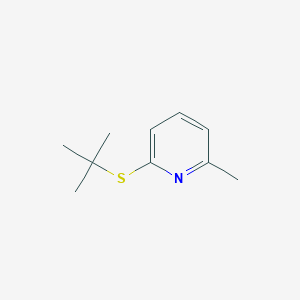
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)




